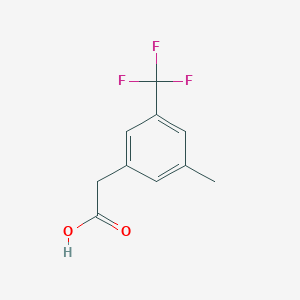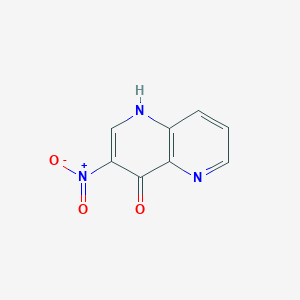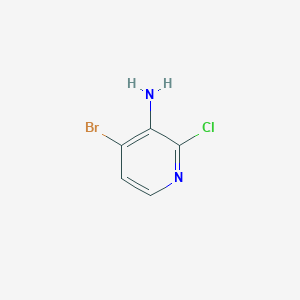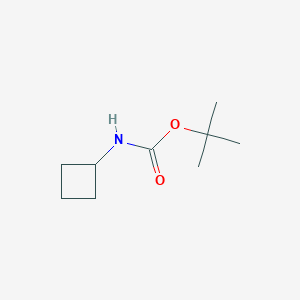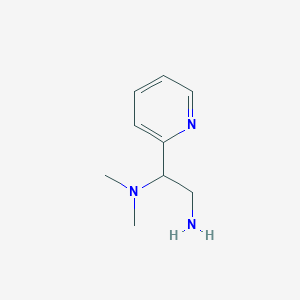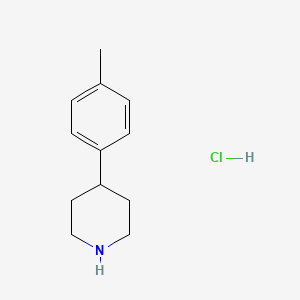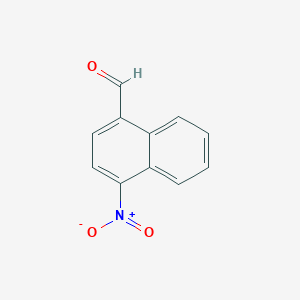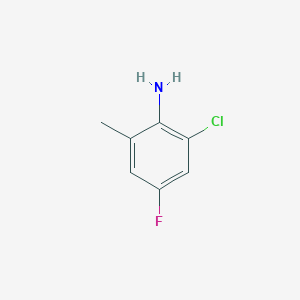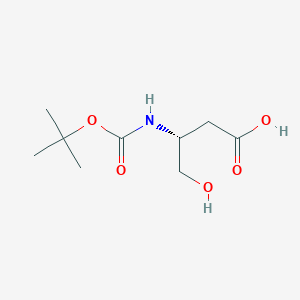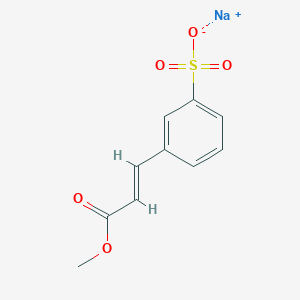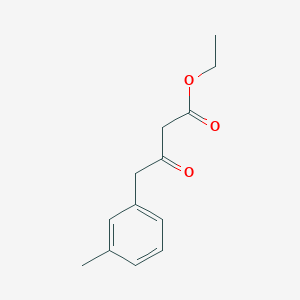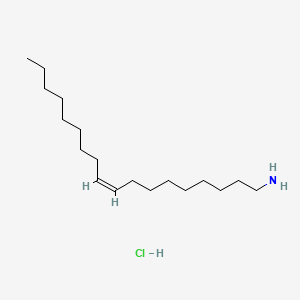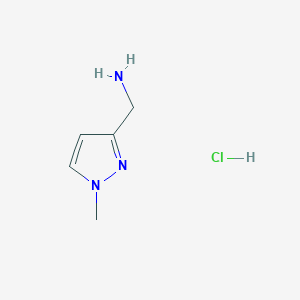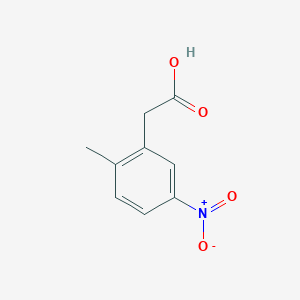
2-(2-Methyl-5-nitrophenyl)acetic acid
Übersicht
Beschreibung
“2-(2-Methyl-5-nitrophenyl)acetic acid” is an organic compound that belongs to the class of nitrobenzenes . It consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “2-(2-Methyl-5-nitrophenyl)acetic acid” is C9H9NO4 . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methyl-5-nitrophenyl)acetic acid” is 195.17 g/mol . It has a topological polar surface area of 83.1 Ų . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Application : 2-Nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Method : The alcohol and the acid react with diethyl azidocarboxylate and triphenylphosphine in dichloromethane . The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
- Results : This method allows for the protection of primary alcohols during organic synthesis .
-
Heterocycle Formation
- Application : 2-Nitrophenylacetic acid is a precursor for many heterocycles .
- Method : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Results : Both of these processes are useful in the synthesis of many biologically active molecules .
-
Pharmaceutical Research
-
Analytical Chemistry
- Application : 2-Nitrophenylacetic acid was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
- Method : Specific methods of application were not provided in the source .
- Results : The use of 2-Nitrophenylacetic acid as an internal standard can improve the accuracy of analytical measurements .
-
Antiviral Activity
- Application : Indole derivatives, such as those potentially derived from “2-(2-Methyl-5-nitrophenyl)acetic acid”, have been found to possess antiviral activity .
- Method : Specific methods of synthesis and application were not provided in the source .
- Results : Compounds such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown inhibitory activity against influenza A and Coxsackie B4 virus respectively .
-
Anti-inflammatory, Anticancer, Anti-HIV, Antioxidant, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities
- Application : Indole derivatives have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : Specific methods of synthesis and application were not provided in the source .
- Results : The wide range of biological activities of indole derivatives has created interest among researchers to synthesize a variety of indole derivatives .
-
Herbicide
-
Total Synthesis
- Application : Derivatives of 2-nitrophenylacetic acids are useful in total synthesis for their ability to form heterocycles . 2-nitrophenylacetic acid is a precursor to (−)-phaitanthrin D, a clinically useful molecule originally isolated from the Phaius mishmensis orchid .
- Method : Specific methods of synthesis were not provided in the source .
- Results : The use of 2-Nitrophenylacetic acid in total synthesis can help in the production of complex organic molecules .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-methyl-5-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSRJKWRJVUXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625915 | |
| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-5-nitrophenyl)acetic acid | |
CAS RN |
287119-83-9 | |
| Record name | (2-Methyl-5-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

